![molecular formula C14H10Br2ClN B052237 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine CAS No. 272107-22-9](/img/structure/B52237.png)

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

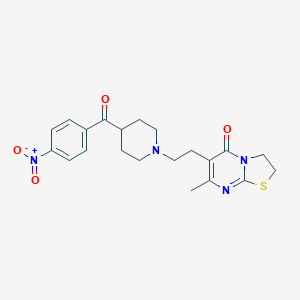

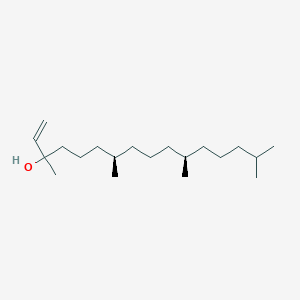

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a compound with a complex tricyclic structure that finds applications in various chemical syntheses, including pharmaceutical intermediates and material science. Its unique combination of halogens and its structural framework make it a valuable entity for studying various chemical reactions and properties.

Synthesis Analysis

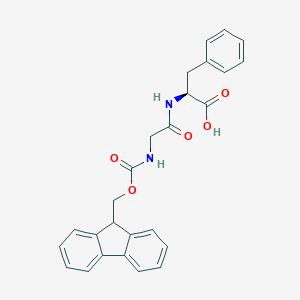

The synthesis of similar tricyclic compounds involves multistep reactions, including selective reduction, bromination, and deamination processes. For example, an efficient one-pot synthesis method for a related compound, 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an intermediate to an antitumor agent, has been reported to yield the desired product in 75% overall yield through selective reduction followed by bromination and deamination (Xiaoyong Fu et al., 2003).

Molecular Structure Analysis

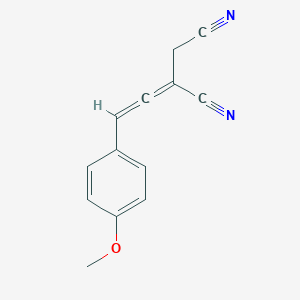

The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing significant details about the spatial arrangement and bonding. For instance, the crystal structure determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile showed that the cyclohepta ring adopts a boat shape, with methoxy and carbonitrile groups attached at specific positions, highlighting the tricyclic compound's complex geometry (A. Moustafa & A. S. Girgis, 2007).

Applications De Recherche Scientifique

Molecular Structure and Configuration

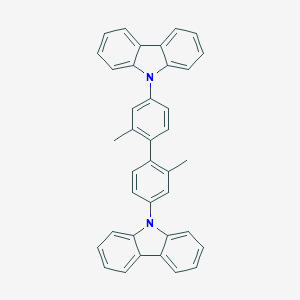

Rupatadine features a structure similar to 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, presenting a significant dihedral angle between its chlorophenyl and cyclohepta[1,2-b]pyridinyl rings, with the cyclohepta[1,2-b]pyridinyl and 5-methylpyridin-3-yl rings also showing substantial twisting. This molecule's central piperizene group adopts a slightly distorted chair configuration, while a weak intramolecular C—H⋯N interaction is observed, showcasing its complex geometric configuration (Kaur et al., 2013).

Chemical Synthesis and Crystallography

Desloratadine , a derivative, crystallizes without strong hydrogen bonds despite containing a good hydrogen-bond donor in its secondary NH group. This feature offers insights into the molecular packing and interaction possibilities of similar compounds (Bhatt & Desiraju, 2006). Furthermore, compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile have been synthesized and their crystal structures determined, revealing specific molecular configurations and bonding arrangements, contributing to the understanding of structural properties of similar compounds (Moustafa & Girgis, 2007).

Application in Drug Development and Synthesis

Significant research has been conducted into the synthesis of derivatives and intermediates related to this compound, highlighting its importance in the development of pharmaceuticals. For instance, an efficient one-pot process for an intermediate to an antitumor agent, SCH 66336, was developed, indicating its potential in cancer treatment (Fu et al., 2003). Moreover, the synthesis of compounds like 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one, a key intermediate of loratadine, further demonstrates the relevance of this chemical structure in the production of antihistamines (Guan, 2013).

Anticancer Properties and Pharmaceutical Applications

Novel synthetic methodologies have been developed for compounds like 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine, showcasing their potential as anticancer agents. These methodologies, including high-pressure-assisted synthesis, offer new avenues for drug development and indicate the significance of these compounds in medicinal chemistry (Behbehani et al., 2020).

Mécanisme D'action

Target of Action

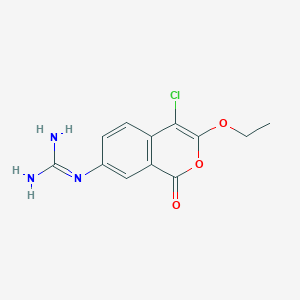

The primary target of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is Farnesyl Protein Transferase (FPT) . FPT is an enzyme that plays a crucial role in the post-translational modification of proteins, particularly those involved in signal transduction pathways .

Mode of Action

The compound interacts with its target, FPT, by binding to the active site of the enzyme . This binding inhibits the enzyme’s activity, preventing the farnesylation of proteins . Farnesylation is a type of lipid modification that allows proteins to anchor to cell membranes, which is necessary for their function .

Biochemical Pathways

By inhibiting FPT, the compound disrupts several biochemical pathways. The most significant of these is the Ras signaling pathway . Ras proteins, which are often farnesylated, play a key role in cell growth and differentiation . By preventing the farnesylation of Ras proteins, the compound can inhibit these processes .

Pharmacokinetics

It is known that the compound has good serum levels and half-lives when given orally to rodents and primates . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of FPT and the subsequent disruption of the Ras signaling pathway can lead to the suppression of tumor growth . This makes 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine a potential antitumor agent .

Orientations Futures

Propriétés

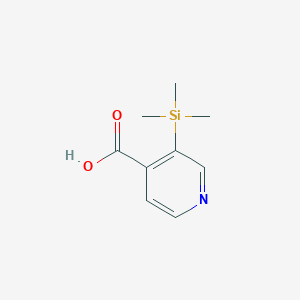

IUPAC Name |

6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2ClN/c15-10-3-9-2-1-8-4-11(17)5-13(16)12(8)6-14(9)18-7-10/h3-5,7H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUVTRZDSIHGAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC3=C1C=C(C=C3Br)Cl)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436255 |

Source

|

| Record name | 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

CAS RN |

272107-22-9 |

Source

|

| Record name | 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.